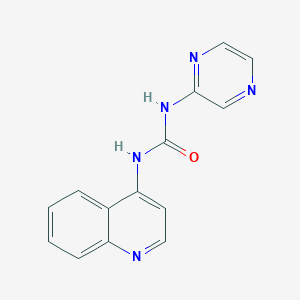
4-Ethyl-5-fluorobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol, also known as benzene-1,3-diol, is an aromatic organic compound with the molecular formula C₆H₄(OH)₂. It is one of the three isomeric benzenediols, specifically the 1,3-isomer. Resorcinol is a white, crystalline solid that is readily soluble in water, alcohol, and ether. It is widely used in the manufacture of resins, plastics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol is typically synthesized through several methods:
Dialkylation of Benzene: Benzene is dialkylated with propylene to obtain 1,3-diisopropylbenzene. .
Sulfonation and Hydrolysis: Benzene is sulfonated with fuming sulfuric acid to produce benzenedisulfonic acid, which is then fused with caustic soda to yield resorcinol.
Industrial Production Methods:
Hock Rearrangement: This method involves the oxidation and rearrangement of 1,3-diisopropylbenzene to produce resorcinol and acetone.
Disulfonation and Hydrolysis: Although this method has been largely discarded due to the generation of sulfur-containing waste, it was historically significant in the production of resorcinol.
Chemical Reactions Analysis
Resorcinol undergoes various chemical reactions typical of phenolic compounds:
Oxidation: Resorcinol can be oxidized to quinones in the presence of oxidizing agents.
Electrophilic Aromatic Substitution: Due to the presence of hydroxyl groups, resorcinol readily undergoes electrophilic aromatic substitution reactions.
Condensation Reactions: Resorcinol can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Acidic or Basic Catalysts: Used in electrophilic aromatic substitution and condensation reactions.
Major Products:
Quinones: Formed through oxidation.
Condensation Products: Formed with aldehydes and ketones.
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research:
Mechanism of Action
Resorcinol is unique among its isomers due to its specific chemical properties and applications:
Catechol (1,2-dihydroxybenzene): Another isomer of benzenediol, used primarily in the synthesis of pharmaceuticals and as a photographic developer.
Hydroquinone (1,4-dihydroxybenzene): Used in the production of antioxidants, photographic chemicals, and as a skin-lightening agent.
Uniqueness of Resorcinol:
Versatility: Resorcinol’s ability to undergo a wide range of chemical reactions makes it highly versatile in various applications.
Industrial Significance: Its use in the production of resins, plastics, and rubber compounds highlights its industrial importance.
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Alkylresorcinols
- Resorcinol-containing stilbenes and flavonoids
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
4-ethyl-5-fluorobenzene-1,3-diol |
InChI |
InChI=1S/C8H9FO2/c1-2-6-7(9)3-5(10)4-8(6)11/h3-4,10-11H,2H2,1H3 |
InChI Key |
GJVVTWQXSOPPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(trans-4-Phenyl-1-(2-(trifluoromethoxy)ethyl)pyrrolidin-3-yl)-3-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)urea](/img/structure/B10836208.png)






![4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol](/img/structure/B10836259.png)

![ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)

![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)
